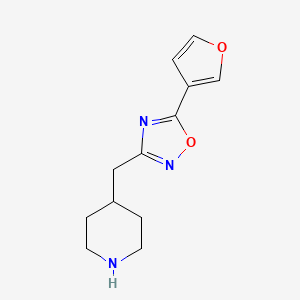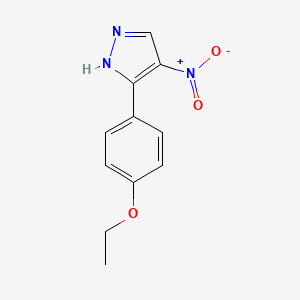
5,6-Dichloro-2-phenylnicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dichloro-2-phenylnicotinonitrile is an organic compound with the molecular formula C12H6Cl2N2 It is a derivative of nicotinonitrile, featuring two chlorine atoms and a phenyl group attached to the nicotinonitrile core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-2-phenylnicotinonitrile typically involves the chlorination of 2-phenylnicotinonitrile. One common method is the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{C}_5\text{H}_3\text{N} + 2\text{SOCl}_2 \rightarrow \text{C}_6\text{H}_5\text{C}_5\text{H}_2\text{Cl}_2\text{N} + 2\text{SO}_2 + 2\text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
5,6-Dichloro-2-phenylnicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenyl group can undergo oxidation to form corresponding carboxylic acids or ketones.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: 5,6-Diamino-2-phenylnicotinonitrile or 5,6-Dithiophenyl-2-phenylnicotinonitrile.
Reduction: 5,6-Dichloro-2-phenylaminomethylpyridine.
Oxidation: 5,6-Dichloro-2-phenylpyridinecarboxylic acid.
科学研究应用
5,6-Dichloro-2-phenylnicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5,6-Dichloro-2-phenylnicotinonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research.
相似化合物的比较
Similar Compounds
- 2,6-Dichloro-5-phenylnicotinonitrile
- 5,6-Dichloro-2-methylnicotinonitrile
- 5,6-Dichloro-2-ethylnicotinonitrile
Uniqueness
5,6-Dichloro-2-phenylnicotinonitrile is unique due to the presence of both chlorine atoms and a phenyl group, which confer distinct chemical and biological properties. Its specific substitution pattern and electronic structure make it a valuable compound for various applications, distinguishing it from other similar compounds.
属性
分子式 |
C12H6Cl2N2 |
|---|---|
分子量 |
249.09 g/mol |
IUPAC 名称 |
5,6-dichloro-2-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C12H6Cl2N2/c13-10-6-9(7-15)11(16-12(10)14)8-4-2-1-3-5-8/h1-6H |
InChI 键 |
VLGAOOPNCOSIOM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC(=C(C=C2C#N)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(2-Bromophenyl)-5-((2-methylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B11788921.png)




![2-(2-Chloro-5-methoxypyridin-4-YL)-6,7-dihydro-1H-pyrrolo[3,2-C]pyridin-4(5H)-one](/img/structure/B11788960.png)

![6-(Tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B11788978.png)



